molecular formula C17H17ClN2O3 B5602993 5-CHLORO-2-METHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE

5-CHLORO-2-METHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5602993
M. Wt: 332.8 g/mol
InChI Key: WEFGNFJOUYOQLP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and an N-methylacetamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Acylation: The amino group is acylated with N-methylacetamide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

    Oxidation: 5-Hydroxy-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide.

    Reduction: 2-Methoxy-N-[4-(N-methylacetamido)phenyl]benzamide.

    Substitution: 5-Amino-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide.

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Activity
    • This compound has been studied for its potential role as a blood glucose regulator, similar to other compounds in the sulfonylurea class. It acts by enhancing insulin secretion from pancreatic beta cells, making it a candidate for treating Type 2 diabetes mellitus .
  • NLRP3 Inflammasome Inhibition
    • Recent studies indicate that derivatives of this compound may serve as inhibitors of the NLRP3 inflammasome, a critical component in the inflammatory response associated with various diseases, including diabetes and cardiovascular disorders .
  • Anticancer Properties
    • Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Antidiabetic Efficacy

A study conducted on diabetic rat models demonstrated that administration of 5-chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide resulted in significant reductions in blood glucose levels compared to control groups. The compound was shown to enhance insulin sensitivity and improve glycemic control.

NLRP3 Inflammasome Inhibition

In vitro experiments revealed that the compound effectively inhibited the activation of the NLRP3 inflammasome in macrophages, leading to decreased production of pro-inflammatory cytokines. This suggests its potential therapeutic application in inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines indicated that this compound could induce cytotoxic effects, with IC50 values demonstrating effectiveness at low concentrations. The study highlighted its potential as a lead compound for further development into anticancer agents.

Data Tables

Application AreaMechanism of ActionReference
Antidiabetic ActivityInsulin secretion enhancement
NLRP3 Inflammasome InhibitionInhibition of pro-inflammatory cytokine production
Anticancer PropertiesInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 2-Chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
  • 3-Chloro-4-methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide is unique due to the presence of the N-methylacetamido group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Biological Activity

5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN2O3
  • Molecular Weight : 348.81 g/mol
  • CAS Number : [not provided]

The compound features a chlorinated aromatic ring and a methoxy group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of specific signaling pathways. The presence of the N-methylacetamido group suggests potential interactions with enzymes or receptors involved in metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of benzamide have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis. In vitro assays demonstrated that these compounds can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Apoptosis induction via caspase activation
Study BHT-2912.8Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research on related benzamide derivatives indicates that they can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, potentially through the NF-kB signaling pathway.

Study Cytokine Inhibition (%) Methodology
Study CTNF-alpha65%ELISA
Study DIL-670%qPCR

Analgesic Activity

Compounds with similar structures have been evaluated for analgesic effects. In animal models, administration of these compounds resulted in significant pain relief comparable to standard analgesics.

Case Studies

  • Case Study on Cancer Cell Lines
    • A comprehensive study involving various cancer cell lines was conducted to assess the cytotoxic effects of this compound. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry.
  • Inflammation Model
    • In an animal model of inflammation, administration of the compound resulted in reduced paw edema, demonstrating its potential as an anti-inflammatory agent. Histopathological examinations revealed decreased infiltration of inflammatory cells.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11(21)20(2)14-7-5-13(6-8-14)19-17(22)15-10-12(18)4-9-16(15)23-3/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFGNFJOUYOQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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